molecular formula C13H20ClN B13697526 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride

3-(4-(tert-Butyl)phenyl)azetidine hydrochloride

Cat. No.: B13697526
M. Wt: 225.76 g/mol
InChI Key: OFKDHBNVFSVWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(tert-Butyl)phenyl)azetidine hydrochloride: is a heterocyclic compound featuring a four-membered azetidine ring substituted with a tert-butyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave irradiation and continuous flow chemistry may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the tert-butyl group’s steric effects contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride stands out due to the combination of the azetidine ring and the tert-butyl group, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

3-(4-tert-butylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-9-11;/h4-7,11,14H,8-9H2,1-3H3;1H

InChI Key

OFKDHBNVFSVWKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.